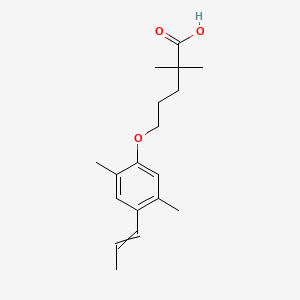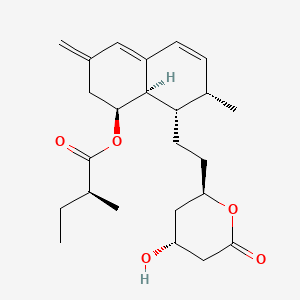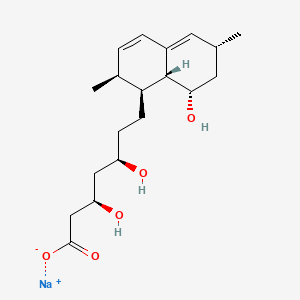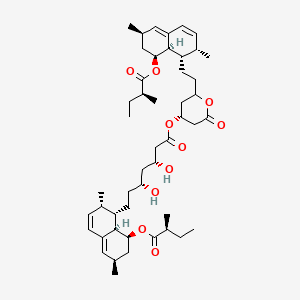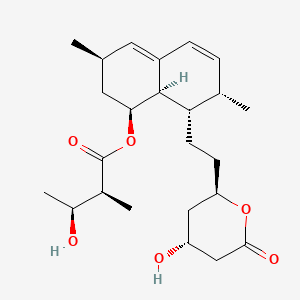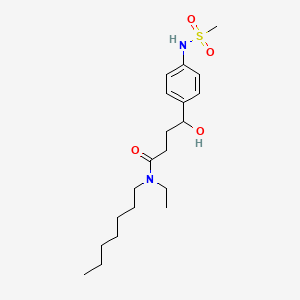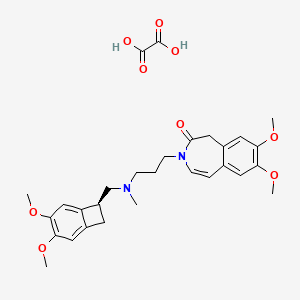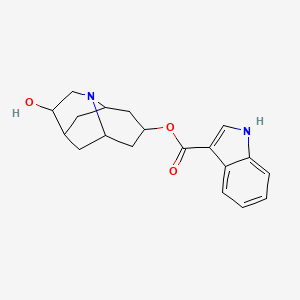
Hidrodolasetrón
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrodolasetron is the active metabolite of dolasetron, a serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and postoperative recovery . Hydrodolasetron is known for its high affinity for serotonin receptors, which makes it effective in blocking the action of serotonin, a key player in the vomiting reflex .
Aplicaciones Científicas De Investigación
Hydrodolasetron has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of serotonin receptor antagonists.
Biology: Hydrodolasetron is used to study the role of serotonin in the vomiting reflex and other physiological processes.
Industry: Hydrodolasetron is used in the pharmaceutical industry for the production of antiemetic drugs.
Mecanismo De Acción
Target of Action
Hydrodolasetron, the major active metabolite of Dolasetron, primarily targets the serotonin 5-HT3 receptors . These receptors are found both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . The 5-HT3 receptors play a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting .
Mode of Action
Hydrodolasetron acts as a highly specific and selective antagonist of the serotonin 5-HT3 receptors . By binding to these receptors, it inhibits their function, thereby preventing the transmission of signals that induce nausea and vomiting . This interaction results in the suppression of both centrally and peripherally triggered emetic signals .
Biochemical Pathways
The primary biochemical pathway affected by Hydrodolasetron is the serotonergic pathway . By blocking the 5-HT3 receptors, Hydrodolasetron disrupts the normal functioning of this pathway, specifically the transmission of nausea and vomiting signals . The downstream effects include the reduction of both centrally and peripherally induced emetic responses .
Pharmacokinetics
The pharmacokinetics of Hydrodolasetron involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. After administration, Dolasetron is rapidly converted in vivo to Hydrodolasetron . The peak plasma concentrations of Hydrodolasetron occur approximately 0.5 to 0.6 hours after intravenous administration and 1 hour after oral administration . The compound is further metabolized by CYP450 enzymes before being excreted as glucuronide and/or sulfate conjugates . These ADME properties significantly impact the bioavailability of Hydrodolasetron, ensuring its effective delivery to its target receptors .
Análisis Bioquímico
Biochemical Properties
Hydrodolasetron interacts with the serotonin 5-HT3 receptors, both centrally and peripherally . It has a high affinity for these receptors, approximately 50-fold greater than the parent compound, Dolasetron . The interaction with these receptors is believed to be responsible for its antiemetic activity .
Cellular Effects
Hydrodolasetron exerts its effects on various types of cells, primarily by inhibiting the 5-HT3 receptors present in the gastrointestinal tract and the medullary chemoreceptor zone . This inhibition helps prevent nausea and vomiting, common side effects of chemotherapy and postoperative procedures .
Molecular Mechanism
The molecular mechanism of Hydrodolasetron involves its binding to the 5-HT3 receptors, thereby inhibiting the action of serotonin . This inhibition is believed to be the primary mechanism through which Hydrodolasetron exerts its antiemetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Hydrodolasetron has been observed to have a rapid onset of action . It is quickly converted in vivo to its active form, and peak plasma concentrations are achieved approximately 0.6 hours after intravenous administration and 1 hour after oral administration .
Metabolic Pathways
Hydrodolasetron is a metabolite of Dolasetron, and its metabolism is believed to be largely dependent on the CYP2D6 isoform system . Genetic polymorphism in the CYP2D6 isoform system can result in alterations in the rates of metabolism of compounds inactivated by this system .
Transport and Distribution
Hydrodolasetron is widely distributed in the body . After administration, it is rapidly converted in vivo to its active form . The distribution of Hydrodolasetron is likely to be similar to that of Dolasetron, given that it is the active metabolite of Dolasetron.
Subcellular Localization
The subcellular localization of Hydrodolasetron is not explicitly documented in the available literature. Given its mechanism of action, it is likely that Hydrodolasetron localizes to areas where 5-HT3 receptors are present, including the gastrointestinal tract and the medullary chemoreceptor zone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrodolasetron is synthesized from dolasetron through a reduction process. Dolasetron is first reduced by carbonyl reductase to form hydrodolasetron . This reaction typically occurs in the liver, where dolasetron is rapidly converted to its active metabolite .
Industrial Production Methods
The industrial production of hydrodolasetron involves the synthesis of dolasetron followed by its reduction to hydrodolasetron. The process includes several steps:
Synthesis of Dolasetron: Dolasetron is synthesized through a series of chemical reactions involving the formation of a quinolizidine ring system.
Reduction to Hydrodolasetron: Dolasetron is then reduced to hydrodolasetron using carbonyl reductase.
Análisis De Reacciones Químicas
Types of Reactions
Hydrodolasetron undergoes several types of chemical reactions, including:
Oxidation: Hydrodolasetron can be oxidized to form various metabolites.
Reduction: The reduction of dolasetron to hydrodolasetron is a key reaction in its synthesis.
Substitution: Hydrodolasetron can undergo substitution reactions, particularly at the nitrogen atoms in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Carbonyl reductase is used for the reduction of dolasetron to hydrodolasetron.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major product formed from the reduction of dolasetron is hydrodolasetron . Other metabolites can be formed through oxidation and substitution reactions, depending on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Ondansetron: Another serotonin 5-HT3 receptor antagonist used as an antiemetic.
Granisetron: Similar to ondansetron, it is used to prevent nausea and vomiting.
Palonosetron: A second-generation 5-HT3 receptor antagonist with a longer half-life.
Uniqueness of Hydrodolasetron
Hydrodolasetron is unique due to its high affinity for serotonin 5-HT3 receptors and its rapid conversion from dolasetron . This makes it highly effective in preventing nausea and vomiting, with fewer side effects compared to other antiemetics .
Propiedades
Número CAS |
127951-99-9 |
|---|---|
Fórmula molecular |
C19H22N2O3 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
[(7S)-10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/t11?,12-,13?,14?,18?/m0/s1 |
Clave InChI |
MLWGAEVSWJXOQJ-NRVGHSGUSA-N |
SMILES |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |
SMILES isomérico |
C1[C@H]2CC(CC3N2CC(C1C3)O)OC(=O)C4=CNC5=CC=CC=C54 |
SMILES canónico |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |
Apariencia |
White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
2,6-Methano-2H-quinolizine, 1H-indole-3-carboxylic acid deriv.; 1H-Indole-3-carboxylic Acid Octahydro-3-hydroxy-2,6-methano-2H-quinolizin-8-yl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


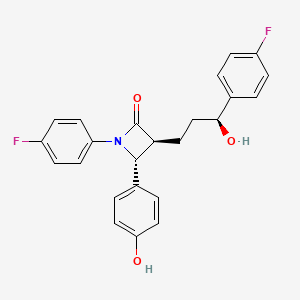


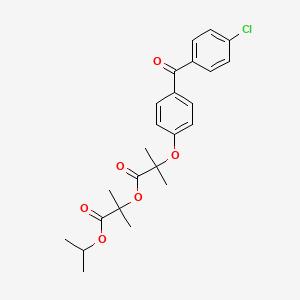
![3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone](/img/structure/B601711.png)

